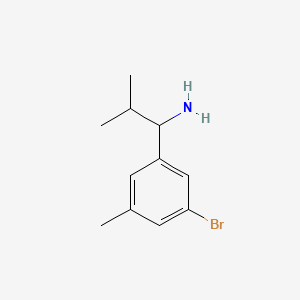

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-7(2)11(13)9-4-8(3)5-10(12)6-9/h4-7,11H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGACYBJTZMIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Aromatic Substitution

The bromine substitution at the 3-position relative to the methyl group is generally introduced via electrophilic aromatic substitution using brominating agents under controlled conditions to achieve regioselectivity. Starting materials like 3-bromo-5-methylbenzene or 3-bromo-5-methylbenzaldehyde are commonly used.

Side Chain Construction via Alkylation

The 2-methylpropan-1-amine side chain is introduced by alkylation of the aromatic amine or via reductive amination of corresponding aldehydes or ketones. For example, reductive amination of 3-bromo-5-methylbenzaldehyde with appropriate amines or ammonia sources in the presence of reducing agents (e.g., sodium cyanoborohydride) can yield the desired amine.

Nitration and Reduction Route

One documented approach involves nitration of the aromatic ring followed by reduction of the nitro group to an amine. Although this method is more common for fluoro-substituted analogs, it is applicable to bromo-substituted compounds with modifications to reaction conditions to accommodate the different electronic effects of bromine.

Thiourea-Mediated Amination (From Related Compound Synthesis)

A closely related synthesis for 1-(3-bromophenyl)-2-methylpropan-2-amine involves the use of thiourea in ethanol with acetic acid under reflux conditions to convert halogenated intermediates into amines with high yield (96%). The process includes:

- Heating the halogenated precursor with thiourea and acetic acid in ethanol under reflux overnight.

- Cooling, filtration, concentration under reduced pressure.

- Basification with aqueous sodium hydroxide.

- Extraction with dichloromethane.

- Washing, drying, and concentration to yield the amine product.

This method is notable for its high yield and operational simplicity and could be adapted for 1-(3-bromo-5-methylphenyl)-2-methylpropan-1-amine synthesis with appropriate substrate modifications.

Multi-Step Industrial Preparation (Patent-Based Process)

A patent describing the preparation of related bromo-substituted anilines outlines a multi-step process involving:

- Acetylation of the starting toluidine derivative.

- Nitration under controlled temperature with sulfuric and nitric acids.

- Deacetylation and hydrolysis using hydrochloric acid.

- Diazonium salt formation and deamination using sodium nitrite and sulfuric acid.

- Reduction with iron powder and glacial acetic acid under reflux.

This process achieves an overall yield of approximately 43% and is scalable for industrial manufacture. Although this patent specifically addresses 3-bromo-5-trifluoromethylaniline, the methodology is adaptable for 3-bromo-5-methylphenyl amines by substituting appropriate starting materials.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Electrophilic aromatic substitution with Br2 or NBS | Variable | Regioselectivity critical |

| Nitration | HNO3/H2SO4, controlled temperature | Moderate | Precursor for amine introduction |

| Reduction of Nitro Group | Pd/C with H2 or Fe/AcOH reflux | High | Converts nitro to amine |

| Thiourea Amination | Thiourea, AcOH, EtOH, reflux overnight | 96 | Efficient for halogenated intermediates |

| Reductive Amination | NaBH3CN or similar reductant, aldehyde | High | Stereoselective if chiral amines desired |

| Deacetylation and Hydrolysis | 30% HCl, reflux | High | Removes protecting groups |

| Diazonium Formation & Deamination | NaNO2, H2SO4, low temperature | Moderate | For amine substitution and modification |

Research Findings and Analysis

- The thiourea-mediated amination method offers a high-yield, operationally straightforward route to halogenated amines, making it attractive for laboratory and small-scale synthesis.

- Multi-step industrial processes involving acetylation, nitration, and reduction provide scalable routes but require careful control of reaction parameters to optimize yield and purity.

- Reductive amination starting from substituted benzaldehydes is a flexible method that allows for stereochemical control when chiral amines are targeted, though it may require more expensive reagents and catalysts.

- Bromine substitution affects electronic properties and reactivity; thus, reaction conditions must be tailored to prevent side reactions such as over-bromination or dehalogenation.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products Formed

Oxidation: Imines, nitriles

Reduction: De-brominated amine

Substitution: Azides, methoxy derivatives

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine can be contextualized by comparing it with related arylalkylamines. Key differences lie in the substituents on the phenyl ring, the branching of the alkyl chain, and resultant physicochemical properties. Below is a detailed comparative analysis:

Table 1: Structural and Physicochemical Comparison of Selected Arylalkylamines

Key Observations:

Substituent Effects on Reactivity :

- Bromine atoms (e.g., 3-Br in the target compound) increase electrophilicity, making the compound amenable to cross-coupling reactions. Fluorine substituents (e.g., in C₁₁H₁₅BrFN ) enhance metabolic stability in drug candidates.

- Methyl or ethyl groups on the phenyl ring (e.g., 5-CH₃ in the target compound) improve lipophilicity, influencing membrane permeability in bioactive molecules .

Hydrochloride salts (e.g., C₁₀H₁₅ClFN ) enhance water solubility, critical for formulation in medicinal chemistry.

Applications :

- Brominated derivatives (e.g., target compound and C₁₀H₁₄BrN ) are prevalent in Suzuki-Miyaura coupling reactions for synthesizing biaryl structures.

- Fluorinated analogs (e.g., C₁₀H₁₅ClFN ) are explored as serotonin receptor ligands due to fluorine’s electronegativity and small atomic radius.

Research Findings and Implications

- Synthetic Utility: The target compound’s bromine atom enables participation in palladium-catalyzed reactions, as demonstrated in related arylalkylamines used to synthesize thiourea organocatalysts .

- Structural Diversity : Variations in phenyl substituents and alkyl branching (Table 1) highlight the tunability of this chemical class for tailored applications in drug design or materials science.

Biological Activity

1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine, a substituted amphetamine, has garnered attention for its potential biological activities, especially concerning its interactions with various biological systems. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : CHBrN

- Molecular Weight : 242.16 g/mol

- Structure : The compound consists of a brominated aromatic ring and a propan-1-amine chain, which contributes to its unique reactivity and interaction profile with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the central nervous system (CNS). The compound may function as either an agonist or antagonist, modulating biochemical pathways that are crucial for neurotransmission and other physiological processes.

Interaction with Biological Targets

| Target | Type of Interaction | Effect |

|---|---|---|

| Enzymes | Inhibition/Activation | Modulates enzyme activity |

| Receptors | Agonist/Antagonist | Alters receptor signaling |

Biological Activity Studies

Research indicates that this compound exhibits significant interactions with neurotransmitter systems. Preliminary studies suggest potential effects on dopamine and serotonin receptors, which could have implications for mood regulation and neuropsychiatric disorders.

Case Studies

- CNS Activity :

- A study demonstrated that the compound could enhance dopamine release in vitro, suggesting a stimulatory effect similar to other amphetamines. This property may be beneficial in treating conditions like ADHD or depression.

- Enzyme Modulation :

- Research has shown that the compound can inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : Introduction of the bromine atom onto the phenyl ring.

- Alkylation : Formation of the propan-1-amine chain through alkylation reactions.

- Purification : The final product is purified using standard organic synthesis techniques.

Applications in Research

The compound is studied for its potential applications across various fields:

- Pharmacology : Investigated as a candidate for therapeutic agents targeting CNS disorders.

- Material Science : Used as a building block for synthesizing more complex organic compounds.

Q & A

Basic: What are the recommended synthetic methodologies for 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-amine?

Answer:

The synthesis typically involves a multi-step approach:

Bromination and Functionalization : Introduce bromine at the meta position of a toluene derivative, followed by coupling with a branched amine (e.g., 2-methylpropan-1-amine) via nucleophilic substitution or reductive amination .

Optimization : Use polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) to enhance yield.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Key Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Assign peaks for bromine-induced deshielding (e.g., aromatic protons at δ 7.2–7.5 ppm) and amine protons (δ 1.2–1.5 ppm for methyl groups) .

- X-ray Crystallography : Resolve the bromine atom’s anisotropic displacement parameters using SHELXL. For accurate refinement, apply TWIN/BASF commands in cases of twinning .

- Mass Spectrometry : Confirm molecular weight (theoretical: ~242.13 g/mol) via ESI-MS .

Advanced: How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

Answer:

- Cross-Validation : Compare DFT-calculated H NMR shifts (e.g., using Gaussian) with experimental data. Adjust for solvent effects (e.g., chloroform vs. DMSO) .

- Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations to explain unexpected splitting patterns .

- Crystallographic Validation : Use WinGX to overlay experimental and predicted crystal structures, identifying steric clashes or hydrogen-bonding mismatches .

Advanced: What challenges arise in crystallographic refinement of halogenated amines like this compound?

Answer:

- Anisotropic Displacement : Bromine’s high electron density causes exaggerated thermal ellipsoids. Mitigate by refining with SHELXL’s ISOR and DELU restraints .

- Disorder Modeling : Resolve rotational disorder in the 2-methylpropan-1-amine moiety using PART instructions and occupancy refinement .

- Hydrogen Bonding : Analyze graph sets (e.g., Etter’s notation) to identify weak N–H···Br interactions, which stabilize the crystal lattice .

Advanced: How can researchers design derivatives to optimize biological activity while minimizing toxicity?

Answer:

- Structure-Activity Relationship (SAR) : Replace the bromine atom with electron-withdrawing groups (e.g., CF) to enhance receptor binding. Test cytotoxicity via MTT assays .

- Metabolic Stability : Introduce methyl groups at the ortho position to block oxidative metabolism (e.g., CYP450 enzymes) .

- Comparative Analysis :

| Derivative | Anticancer IC (µM) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | 12.3 ± 1.2 | 3.2 | 0.45 |

| 3-CF Analog | 8.7 ± 0.9 | 3.8 | 0.28 |

| 5-NH Derivative | 15.6 ± 2.1 | 2.5 | 1.02 |

Source : Modified from indole derivative studies .

Advanced: What experimental strategies resolve low yields in nucleophilic substitution reactions involving brominated aromatics?

Answer:

- Catalytic Enhancement : Use CuI (5 mol%) in DMF to accelerate aryl-bromine bond activation .

- Microwave Assistance : Conduct reactions under microwave irradiation (100°C, 30 min) to improve conversion rates .

- Byproduct Analysis : Identify competing elimination products (e.g., alkenes) via GC-MS and adjust base strength (e.g., KCO vs. DBU) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.